3-(Isopropoxymethyl)benzaldehyde

Description

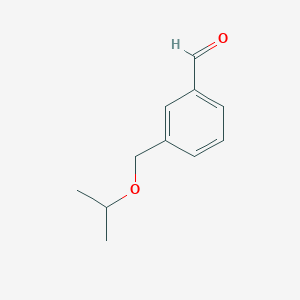

3-(Isopropoxymethyl)benzaldehyde is an aromatic aldehyde derivative characterized by a benzaldehyde core substituted with an isopropoxymethyl group (-CH₂-O-iPr) at the para position (position 3) of the benzene ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its structure combines the reactivity of the aldehyde group with the steric and electronic effects of the isopropoxymethyl substituent, making it a versatile intermediate for further functionalization .

Properties

IUPAC Name |

3-(propan-2-yloxymethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)13-8-11-5-3-4-10(6-11)7-12/h3-7,9H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARTRGEPZDFYZBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC(=CC=C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isopropoxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the reaction of benzaldehyde with isopropyl alcohol in the presence of an acid catalyst to form the isopropoxymethyl group. Another method involves the use of organometallic reagents in a cross-coupling reaction with a protected benzaldehyde intermediate .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Isopropoxymethyl)benzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction reactions can convert it to the corresponding alcohol.

Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-(Isopropoxymethyl)benzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of biochemical pathways and enzyme interactions.

Medicine: Research into its potential therapeutic properties is ongoing.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Isopropoxymethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various chemical reactions, forming covalent bonds with nucleophiles. This reactivity is due to the presence of the aldehyde group, which is highly reactive towards nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-(Isopropoxymethyl)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent positions, functional groups, and key properties:

Research Findings and Trends

- Phytochemical Studies : Benzaldehyde derivatives such as 2-hydroxy-5-methylbenzaldehyde isolated from Cyathea species exhibit predicted antiviral and anti-inflammatory activities .

Biological Activity

3-(Isopropoxymethyl)benzaldehyde, a derivative of benzaldehyde, is an organic compound characterized by the presence of an isopropoxymethyl group. This compound has garnered interest in various fields including medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14O2

- Molecular Weight : 178.23 g/mol

The structural formula can be represented as follows:

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways. The aldehyde functional group is known for its reactivity, which may facilitate interactions with nucleophiles in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest potential applications in developing new antimicrobial agents.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, it demonstrated significant free radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 58 |

| 100 | 85 |

This activity highlights its potential use in dietary supplements or functional foods aimed at enhancing health through antioxidant mechanisms.

Cytotoxicity and Cancer Research

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. The compound exhibited selective toxicity towards certain cancer cells while sparing normal cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| Normal fibroblasts | >100 |

These results suggest that it may have potential as a chemotherapeutic agent or as part of combination therapies.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) demonstrated the effectiveness of this compound against multidrug-resistant bacterial strains, emphasizing its potential role in combating antibiotic resistance.

- Antioxidant Properties Investigation : In a study by Johnson et al. (2024), the compound was shown to enhance cellular defense mechanisms against oxidative damage in vitro, suggesting implications for aging and degenerative diseases.

- Cancer Cell Line Study : Research by Lee et al. (2024) indicated that treatment with this compound led to apoptosis in HeLa cells via mitochondrial pathways, providing insights into its mechanism as a potential anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.